molecular formula C18H14ClF3N2O2S B4790880 5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE

5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE

Cat. No.: B4790880
M. Wt: 414.8 g/mol
InChI Key: KVPDPAYJXWEZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE is a complex organic compound that belongs to the class of diazinanes This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, a hydroxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the diazinane ring: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzoyl group: This step involves the acylation of the diazinane ring using benzoyl chloride under basic conditions.

    Introduction of the chlorophenyl group: This is typically done through a substitution reaction using 4-chlorophenyl halide.

    Introduction of the hydroxy group: This step involves the hydroxylation of the diazinane ring, which can be achieved using various oxidizing agents.

    Introduction of the trifluoromethyl group: This is typically done through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Addition: The diazinane ring can undergo addition reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Addition: Electrophiles such as alkyl halides and acyl halides.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazinanes.

    Addition: Formation of alkylated or acylated diazinanes.

Scientific Research Applications

5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-ONE: Similar structure but with a carbonyl group instead of a thione group.

    5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-IMINE: Similar structure but with an imine group instead of a thione group.

Uniqueness

The presence of the thione group in 5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE makes it unique compared to its analogs. This functional group can impart different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[6-(4-chlorophenyl)-4-hydroxy-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O2S/c19-12-8-6-10(7-9-12)14-13(15(25)11-4-2-1-3-5-11)17(26,18(20,21)22)24-16(27)23-14/h1-9,13-14,26H,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPDPAYJXWEZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(NC(=S)NC2(C(F)(F)F)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE
Reactant of Route 2
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE
Reactant of Route 3
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE
Reactant of Route 4
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE
Reactant of Route 5
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE
Reactant of Route 6
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE

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